Cas no 2172225-31-7 (3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic acid)

3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic acid structure
2172225-31-7 structure
商品名:3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic acid
CAS番号:2172225-31-7
MF:C26H28N2O5
メガワット:448.510927200317
CID:6224764
PubChem ID:165525252

3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic acid
    • 2171163-43-0
    • EN300-1562114
    • 3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
    • 3-ethyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
    • EN300-1562116
    • EN300-1562115
    • 3-ethyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
    • 2172225-31-7
    • 2171183-46-1
    • インチ: 1S/C26H28N2O5/c1-2-26(24(30)31)14-28(15-26)23(29)16-11-17(12-16)27-25(32)33-13-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22H,2,11-15H2,1H3,(H,27,32)(H,30,31)
    • InChIKey: ZHAAOPUVAFTUDX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(C(=O)O)(CC)C1

計算された属性

  • せいみつぶんしりょう: 448.19982200g/mol
  • どういたいしつりょう: 448.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 751
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1562114-1000mg
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
2172225-31-7
1000mg
$3368.0 2023-09-25
Enamine
EN300-1562114-10000mg
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
2172225-31-7
10000mg
$14487.0 2023-09-25
Enamine
EN300-1562114-2500mg
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
2172225-31-7
2500mg
$6602.0 2023-09-25
Enamine
EN300-1562114-0.25g
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
2172225-31-7
0.25g
$3099.0 2023-07-10
Enamine
EN300-1562114-0.5g
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
2172225-31-7
0.5g
$3233.0 2023-07-10
Enamine
EN300-1562114-250mg
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
2172225-31-7
250mg
$3099.0 2023-09-25
Enamine
EN300-1562114-0.05g
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
2172225-31-7
0.05g
$2829.0 2023-07-10
Enamine
EN300-1562114-10.0g
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
2172225-31-7
10.0g
$14487.0 2023-07-10
Enamine
EN300-1562114-100mg
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
2172225-31-7
100mg
$2963.0 2023-09-25
Enamine
EN300-1562114-5000mg
3-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]azetidine-3-carboxylic acid
2172225-31-7
5000mg
$9769.0 2023-09-25

3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic acid 関連文献

3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic acidに関する追加情報

3-Ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic Acid: A Comprehensive Overview

3-Ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic acid is a complex organic compound with the CAS registry number 2172225-31-7. This compound belongs to the class of amino acids, specifically a derivative of azetidine, which is a four-membered ring structure similar to proline but with one fewer carbon atom. The compound's structure incorporates several functional groups, including an ethyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid moiety, making it a versatile molecule with potential applications in peptide synthesis and drug discovery.

The Fmoc group is a well-known protecting group in peptide chemistry, widely used for solid-phase synthesis due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached to an amino group, which is further connected to a cyclobutane ring. The cyclobutane ring introduces strain into the molecule, potentially affecting its reactivity and conformational properties. The ethyl group attached to the azetidine ring adds bulk to the molecule, which could influence its steric interactions in biological systems.

Recent studies have highlighted the importance of strained ring systems in drug design, as they can impart unique pharmacokinetic properties such as improved bioavailability and enhanced binding affinity to target proteins. The combination of an Fmoc group with a strained cyclobutane ring in this compound makes it an interesting candidate for exploring these properties in a medicinal chemistry context.

The synthesis of 3-Ethyl-1-3-(Fmoc-amino)cyclobutanecarbonylazetidine-3-carboxylic acid involves multi-step organic reactions, including alkylation, cyclization, and protection/deprotection steps. Researchers have optimized these reactions to achieve high yields and purity levels, which are critical for its use in peptide synthesis and other applications.

In terms of applications, this compound has been utilized as an intermediate in the synthesis of bioactive peptides and small molecules. Its Fmoc group allows for precise control over the sequence of amino acids during peptide assembly, making it a valuable tool in combinatorial chemistry and high-throughput screening campaigns.

Recent advancements in computational chemistry have enabled researchers to model the conformational dynamics of this compound with unprecedented accuracy. These studies have provided insights into how the strained cyclobutane ring influences the molecule's flexibility and binding modes, which are crucial for understanding its potential as a therapeutic agent.

Moreover, the integration of this compound into larger molecular frameworks has shown promise in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that derivatives of this compound can act as inhibitors of key enzymes involved in metabolic pathways, suggesting its potential role in the development of novel therapeutics.

In conclusion, 3-Ethyl-1-3-(Fmoc-amino)cyclobutanecarbonylazetidine-3-carboxylic acid (CAS No. 2172225-31) is a multifaceted organic compound with significant potential in peptide synthesis and drug discovery. Its unique combination of functional groups and structural features positions it as a valuable tool for researchers exploring new chemical entities with therapeutic applications.

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